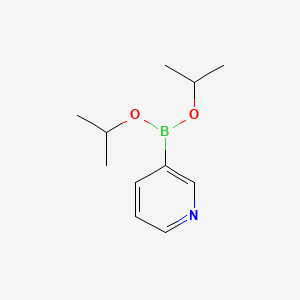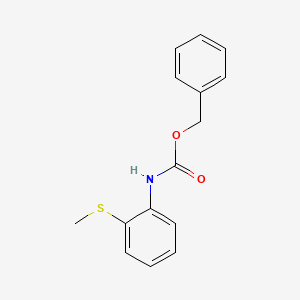![molecular formula C11H11N3 B13142729 2-Methyl-[3,4'-bipyridin]-6-amine CAS No. 88976-13-0](/img/structure/B13142729.png)
2-Methyl-[3,4'-bipyridin]-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-[3,4’-bipyridin]-6-amine is a heterocyclic compound that belongs to the bipyridine family. Bipyridines are known for their significant roles in coordination chemistry, serving as ligands for various metal complexes. The unique structure of 2-Methyl-[3,4’-bipyridin]-6-amine, which includes a methyl group and an amine group, makes it a compound of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-[3,4’-bipyridin]-6-amine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the cross-coupling of boronic acids with halopyridines . Another method involves the Stille coupling, which uses tin reagents in the presence of palladium catalysts .
Industrial Production Methods: Industrial production of bipyridine derivatives often employs continuous flow systems to enhance efficiency and yield. For example, the α-methylation of pyridines can be achieved using a continuous flow setup with Raney nickel as a catalyst . This method is advantageous due to its scalability and reduced environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-[3,4’-bipyridin]-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often facilitated by bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine compounds with various functional groups.
Aplicaciones Científicas De Investigación
2-Methyl-[3,4’-bipyridin]-6-amine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic properties.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving metal ion dysregulation.
Mecanismo De Acción
The mechanism of action of 2-Methyl-[3,4’-bipyridin]-6-amine involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
2,2’-Bipyridine: A widely studied bipyridine derivative known for its strong metal-chelating properties.
4,4’-Bipyridine: Another bipyridine isomer with applications in coordination chemistry and materials science.
Phenanthroline: A related heterocyclic compound with similar metal-binding capabilities.
Uniqueness: 2-Methyl-[3,4’-bipyridin]-6-amine stands out due to the presence of the methyl and amine groups, which enhance its reactivity and potential for functionalization. This makes it a versatile compound for various applications, particularly in the development of novel materials and therapeutic agents.
Propiedades
Número CAS |
88976-13-0 |
|---|---|
Fórmula molecular |
C11H11N3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
6-methyl-5-pyridin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C11H11N3/c1-8-10(2-3-11(12)14-8)9-4-6-13-7-5-9/h2-7H,1H3,(H2,12,14) |
Clave InChI |
NOXKDYMSPZVULF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)N)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



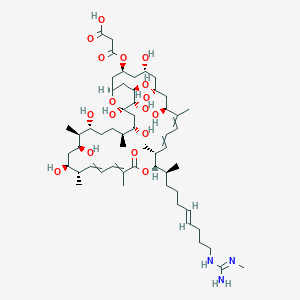
![7-Bromo-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B13142660.png)

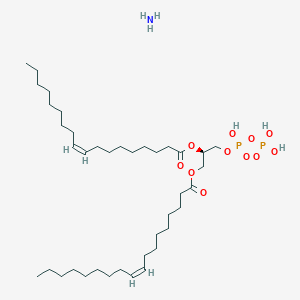
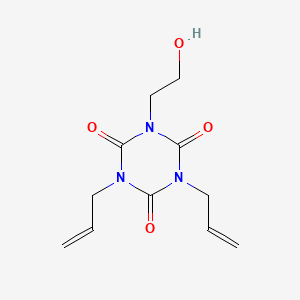
![azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13142680.png)



